molecular formula C11H17N3O2 B13534787 Methyl 2-amino-2-cyclopropyl-3-(5-methyl-1h-pyrazol-1-yl)propanoate

Methyl 2-amino-2-cyclopropyl-3-(5-methyl-1h-pyrazol-1-yl)propanoate

Cat. No.: B13534787
M. Wt: 223.27 g/mol
InChI Key: ULTSONIEZILSLY-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-cyclopropyl-3-(5-methyl-1h-pyrazol-1-yl)propanoate is a complex organic compound that features a cyclopropyl group, an amino group, and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-cyclopropyl-3-(5-methyl-1h-pyrazol-1-yl)propanoate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound might involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors could also be explored to enhance efficiency and scalability. The purification of the final product typically involves techniques such as crystallization, distillation, and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-cyclopropyl-3-(5-methyl-1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

Methyl 2-amino-2-cyclopropyl-3-(5-methyl-1h-pyrazol-1-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2-amino-2-cyclopropyl-3-(5-methyl-1h-pyrazol-1-yl)propanoate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may act by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity, specificity, and the resulting biochemical pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-2-cyclopropyl-3-(5-methyl-1h-pyrazol-1-yl)propanoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the cyclopropyl group adds strain and reactivity, while the pyrazolyl group can participate in various interactions, making this compound particularly versatile in research and industrial applications .

Biological Activity

Methyl 2-amino-2-cyclopropyl-3-(5-methyl-1H-pyrazol-1-yl)propanoate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC Name This compound
Molecular Formula C_{11}H_{16}N_{4}O_2
Molecular Weight 224.27 g/mol
CAS Number Not yet assigned

Research indicates that this compound exhibits several biological activities primarily through modulation of neurotransmitter systems. Specifically, it may act as an allosteric modulator at metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders. The compound's activity can enhance or inhibit receptor signaling, leading to potential therapeutic effects in conditions such as anxiety, depression, and neurodegenerative diseases.

Antidepressant Activity

A study investigating the antidepressant-like effects of similar compounds found that modulation of mGluR subtypes can lead to significant behavioral changes in animal models. The compound's ability to influence these receptors suggests a potential role in treating mood disorders .

Neuroprotective Properties

In vitro studies have shown that compounds with similar structures can protect neuronal cells from excitotoxicity, a process often involved in neurodegeneration. This neuroprotective effect is likely mediated by the modulation of glutamate signaling pathways .

Case Studies and Research Findings

  • Study on mGluR Modulation : A recent study highlighted the role of mGluR allosteric modulators in treating neurodegenerative disorders. The findings suggest that compounds like this compound may provide therapeutic benefits by enhancing synaptic plasticity and reducing neuroinflammation .
  • Behavioral Assessment in Animal Models : In behavioral assays, similar pyrazole derivatives demonstrated significant reductions in anxiety-like behaviors when administered to rodents. This supports the hypothesis that this compound could exert anxiolytic effects through its action on mGluRs .

Summary of Biological Activities

Activity TypeEvidence LevelPotential Applications
AntidepressantModerateTreatment of mood disorders
NeuroprotectiveStrongProtection against neurodegeneration
AnxiolyticModerateManagement of anxiety disorders

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

methyl 2-amino-2-cyclopropyl-3-(5-methylpyrazol-1-yl)propanoate

InChI

InChI=1S/C11H17N3O2/c1-8-5-6-13-14(8)7-11(12,9-3-4-9)10(15)16-2/h5-6,9H,3-4,7,12H2,1-2H3

InChI Key

ULTSONIEZILSLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1CC(C2CC2)(C(=O)OC)N

Origin of Product

United States

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